Cas no 885518-88-7 (4-Methyl-1H-indazole-3-carbaldehyde)

4-メチル-1H-インドゾール-3-カルバアルデヒドは、分子式C9H8N2Oで表される有機化合物です。インドゾール骨格にメチル基とアルデヒド基が結合した構造を持ち、医薬品中間体や有機合成の重要な原料として利用されます。特に、アルデヒド基の反応性を活かした多様な誘導体合成が可能で、創薬研究におけるキー中間体としての価値が高いです。高い純度と安定性を備えており、精密な反応条件にも耐える特性を持っています。また、結晶性が良好なため取り扱いが容易で、実験室規模から工業的生産まで幅広く適用可能です。

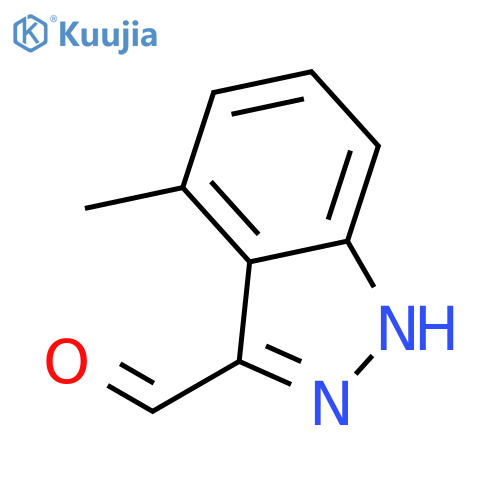

885518-88-7 structure

商品名:4-Methyl-1H-indazole-3-carbaldehyde

4-Methyl-1H-indazole-3-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 4-Methyl-1H-indazole-3-carbaldehyde

- 4-METHYL-3-(1H)INDAZOLE CARBOXALDEHYDE

- 885518-88-7

- AKOS006227928

- A861833

- CS-0322104

- AM804490

- 4-methyl-2H-indazole-3-carbaldehyde

- SCHEMBL12016953

- FT-0712727

- EN300-6414129

- DTXSID80610282

-

- MDL: MFCD07781620

- インチ: InChI=1S/C9H8N2O/c1-6-3-2-4-7-9(6)8(5-12)11-10-7/h2-5H,1H3,(H,10,11)

- InChIKey: XNSFCZVZLYMYEJ-UHFFFAOYSA-N

- ほほえんだ: CC1=C2C(NN=C2C=O)=CC=C1

計算された属性

- せいみつぶんしりょう: 160.063662883g/mol

- どういたいしつりょう: 160.063662883g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 183

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 45.8Ų

- 疎水性パラメータ計算基準値(XlogP): 1.7

4-Methyl-1H-indazole-3-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M396155-10mg |

4-methyl-1H-indazole-3-carbaldehyde |

885518-88-7 | 10mg |

$ 115.00 | 2022-06-03 | ||

| TRC | M396155-2mg |

4-methyl-1H-indazole-3-carbaldehyde |

885518-88-7 | 2mg |

$ 65.00 | 2022-06-03 | ||

| Alichem | A269002220-5g |

4-Methyl-1H-indazole-3-carbaldehyde |

885518-88-7 | 95% | 5g |

$1630.53 | 2023-08-31 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ1275-500MG |

4-methyl-1H-indazole-3-carbaldehyde |

885518-88-7 | 95% | 500MG |

¥ 2,343.00 | 2023-04-13 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1392774-5g |

4-Methyl-2H-indazole-3-carbaldehyde |

885518-88-7 | 95+% | 5g |

¥11491.00 | 2024-04-27 | |

| A2B Chem LLC | AH92958-100mg |

4-Methyl-1h-indazole-3-carbaldehyde |

885518-88-7 | 96% | 100mg |

$160.00 | 2024-04-19 | |

| eNovation Chemicals LLC | Y0978110-5g |

4-methyl-1H-indazole-3-carbaldehyde |

885518-88-7 | 95% | 5g |

$1730 | 2025-02-21 | |

| Aaron | AR00H0P6-500mg |

4-METHYL-3-(1H)INDAZOLE CARBOXALDEHYDE |

885518-88-7 | 95% | 500mg |

$406.00 | 2025-02-11 | |

| eNovation Chemicals LLC | D273209-5g |

4-methyl-1H-indazole-3-carbaldehyde |

885518-88-7 | 95% | 5g |

$2160 | 2025-03-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ1275-5G |

4-methyl-1H-indazole-3-carbaldehyde |

885518-88-7 | 95% | 5g |

¥ 10,533.00 | 2023-04-13 |

4-Methyl-1H-indazole-3-carbaldehyde 関連文献

-

Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

-

Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

-

5. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

885518-88-7 (4-Methyl-1H-indazole-3-carbaldehyde) 関連製品

- 5235-10-9(1H-Indazole-3-carbaldehyde)

- 518987-35-4(5-Methyl-1H-indazole-3-carbaldehyde)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:885518-88-7)4-Methyl-1H-indazole-3-carbaldehyde

清らかである:99%

はかる:1g

価格 ($):543.0